molecular formula C15H19N3O4 B7699967 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide

Cat. No.: B7699967
M. Wt: 305.33 g/mol
InChI Key: VYWWJRLYFFFDTC-UHFFFAOYSA-N
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Description

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a 1,2,4-oxadiazole ring and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative. For instance, 3,4-dimethoxybenzonitrile can be converted to its corresponding amidoxime, which then reacts with a suitable carboxylic acid or ester under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the propanamide moiety: The oxadiazole intermediate is then reacted with N,N-dimethylpropanamide under conditions that facilitate the formation of the final product. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to promote the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination with thionyl chloride (SOCl₂) can introduce halogen atoms, which can then be substituted by nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethoxyphenyl group can yield 3,4-dimethoxybenzoquinone, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Scientific Research Applications

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide: Similar structure but with a pyridinyl group instead of the dimethylpropanamide moiety.

    3-(3,4-dimethoxyphenyl)propanoic acid: Lacks the oxadiazole ring but contains the dimethoxyphenyl group and a propanoic acid moiety.

Uniqueness

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide is unique due to the presence of both the 1,2,4-oxadiazole ring and the dimethoxyphenyl group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-18(2)14(19)8-7-13-16-15(17-22-13)10-5-6-11(20-3)12(9-10)21-4/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWWJRLYFFFDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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